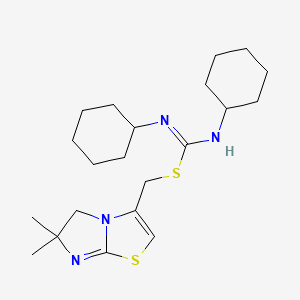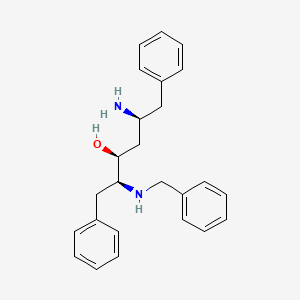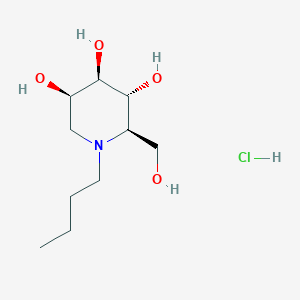
N-Butyldeoxymannojirimycin HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
N-Butyldeoxymannojirimycin hydrochloride plays a crucial role in biochemical reactions by inhibiting α-D-mannosidase. This enzyme is involved in the hydrolysis of mannose-containing oligosaccharides. By inhibiting α-D-mannosidase, N-Butyldeoxymannojirimycin hydrochloride prevents the breakdown of these oligosaccharides, leading to their accumulation. This compound also interacts with other enzymes such as glucosylceramide synthase and glucosidase I and II, inhibiting their activity and affecting glycosphingolipid metabolism .
Cellular Effects
N-Butyldeoxymannojirimycin hydrochloride has profound effects on various cell types and cellular processes. It has been shown to inhibit the production of glycosphingolipids in liver and lymphoid organs without causing overt pathology . In epithelial cystic fibrosis cells, N-Butyldeoxymannojirimycin hydrochloride restores cAMP-activated chloride currents by preventing the interaction between calnexin and delF508-CFTR . Additionally, this compound exhibits broad-spectrum antiviral activity, inhibiting HIV-1 and HIV-2 replication in peripheral blood mononuclear cells .
Molecular Mechanism
The molecular mechanism of N-Butyldeoxymannojirimycin hydrochloride involves its interaction with specific enzymes and biomolecules. It inhibits α-D-mannosidase by binding to its active site, preventing the hydrolysis of mannose-containing oligosaccharides . This compound also inhibits glucosylceramide synthase and glucosidase I and II, affecting glycosphingolipid metabolism and glycoprotein processing . These interactions lead to changes in gene expression and cellular metabolism, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Butyldeoxymannojirimycin hydrochloride change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that its inhibitory effects on α-D-mannosidase and other enzymes are sustained over time, leading to the accumulation of mannose-containing oligosaccharides . Long-term exposure to N-Butyldeoxymannojirimycin hydrochloride in cell cultures has been associated with changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of N-Butyldeoxymannojirimycin hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits α-D-mannosidase and reduces glycosphingolipid production without causing toxicity . At higher doses, N-Butyldeoxymannojirimycin hydrochloride can lead to adverse effects such as liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
N-Butyldeoxymannojirimycin hydrochloride is involved in several metabolic pathways, primarily affecting glycosphingolipid metabolism. By inhibiting glucosylceramide synthase and glucosidase I and II, the compound disrupts the synthesis and processing of glycosphingolipids and glycoproteins . This inhibition leads to changes in metabolic flux and the accumulation of specific metabolites, which can have therapeutic implications for lysosomal storage disorders and other conditions .
Transport and Distribution
Within cells and tissues, N-Butyldeoxymannojirimycin hydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it exerts its inhibitory effects on α-D-mannosidase and other enzymes .
Subcellular Localization
The subcellular localization of N-Butyldeoxymannojirimycin hydrochloride is critical for its activity and function. The compound is directed to specific compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications . In these compartments, N-Butyldeoxymannojirimycin hydrochloride inhibits α-D-mannosidase and other enzymes, leading to the accumulation of mannose-containing oligosaccharides and other metabolites .
Preparation Methods
N-Butyldeoxymannojirimycin hydrochloride is synthesized from oligosaccharides and polysaccharides. The synthesis involves modifications such as methylation, glycosylation, and carbohydrate modifications . The compound is typically stored at temperatures below -15°C to maintain its stability .
Chemical Reactions Analysis
N-Butyldeoxymannojirimycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Butyldeoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Mechanism of Action
N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the conversion of high mannose to complex N-glycans, affecting the N-glycan maturation pathway . The molecular targets include the active site of α-D-mannosidase, where the compound binds and prevents the enzyme’s catalytic activity .
Comparison with Similar Compounds
N-Butyldeoxymannojirimycin hydrochloride is similar to other iminosugars such as 1-deoxymannojirimycin and deoxynojirimycin. These compounds also inhibit glycosidases but differ in their specificity and potency . N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase, making it particularly useful in studies focused on this enzyme .
Similar Compounds
- 1-deoxymannojirimycin
- Deoxynojirimycin
Properties
IUPAC Name |
(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFAUYWVZMWPR-WFFMJNDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
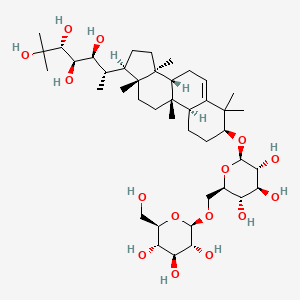
![methyl (2S)-4-[[(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1146077.png)

![[2-[(8S,10S,13S,14S,16R,17S)-16-Acetyloxy-9-fluoro-17-hydroxy-10,13-dimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146079.png)

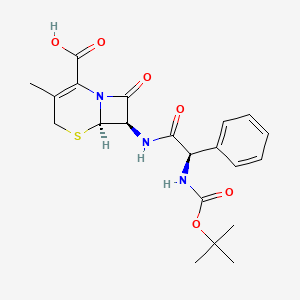
![N-[(2R,5S)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1146084.png)
